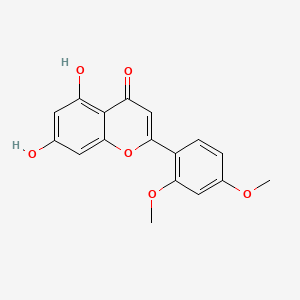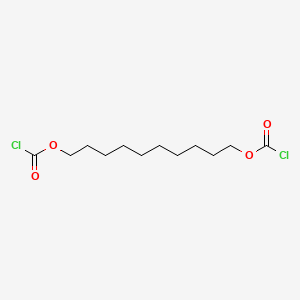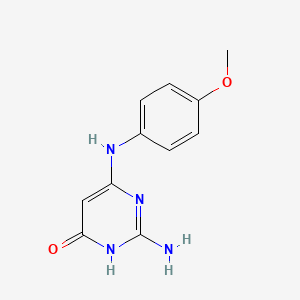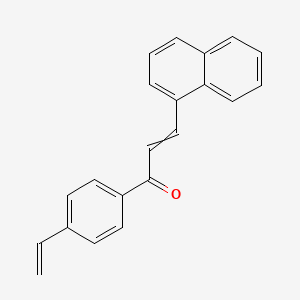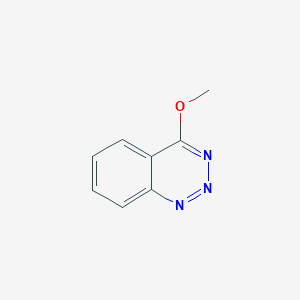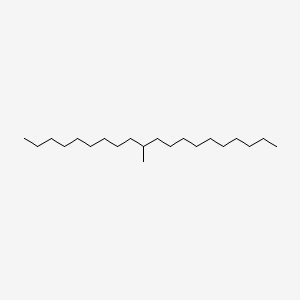
10-Methylicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a branched alkane, specifically a methyl-substituted eicosane. This compound is characterized by its long carbon chain and a single methyl group attached to the tenth carbon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylicosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where eicosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas-phase alkylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
10-Methylicosane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, it can undergo further hydrogenation under specific conditions.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 10-chloro-10-methylicosane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon are used for hydrogenation.
Substitution: Halogenation often involves reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Further saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
10-Methylicosane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 10-Methylicosane exerts its effects is primarily through its physical and chemical properties. In biological systems, it interacts with cell membranes and proteins, influencing processes like signaling and barrier function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Eicosane: A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methylicosane: Another methyl-substituted eicosane, but with the methyl group on the second carbon atom.
10-Methylheptadecane: A shorter alkane with a similar substitution pattern.
Uniqueness
10-Methylicosane is unique due to its specific branching, which influences its physical properties like melting point and solubility. This branching also affects its reactivity and interactions in biological systems, making it distinct from other alkanes .
Propiedades
Número CAS |
54833-23-7 |
|---|---|
Fórmula molecular |
C21H44 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
10-methylicosane |
InChI |
InChI=1S/C21H44/c1-4-6-8-10-12-14-16-18-20-21(3)19-17-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3 |
Clave InChI |
BFAGLVWBOUDHBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14626673.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-2'-(phenylamino)-6'-(1-pyrrolidinyl)-](/img/structure/B14626678.png)
![4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine](/img/structure/B14626682.png)

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)
